molecular formula C27H22ClFN4O3 B2577472 N-(2-chlorobenzyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1189453-60-8

N-(2-chlorobenzyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No. B2577472
CAS RN: 1189453-60-8
M. Wt: 504.95
InChI Key: QBPYVWAIGOKYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C27H22ClFN4O3 and its molecular weight is 504.95. The purity is usually 95%.
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Scientific Research Applications

Antiallergic and Analgesic Agents

Research on N-(pyridin-4-yl)-(indol-3-yl)alkylamides has revealed their potential as antiallergic compounds. One study found that specific amides in this category were significantly more potent than astemizole in histamine release assays, suggesting their utility in allergic response modulation (Menciu et al., 1999). Additionally, (indol-3-yl)alkylamides have been evaluated for their analgesic properties, with certain compounds exhibiting promising analgesic effects comparable to reference drugs like flupirtine and ibuprofen, indicating their potential application in pain management (Fouchard et al., 2001).

Antimicrobial Activity

A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives have been synthesized and shown to possess significant antibacterial and antifungal activities. This suggests that compounds with similar structures could be investigated for their potential as antimicrobial agents, contributing to the development of new treatments for infectious diseases (Debnath & Ganguly, 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

Some benzothiazolinone acetamide analogs have been studied for their photovoltaic efficiency and ligand-protein interactions, indicating that compounds with similar structural features might be used in dye-sensitized solar cells (DSSCs) and for understanding biological interactions at the molecular level (Mary et al., 2020).

Hepatitis B Virus Inhibition

The synthesis of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one has shown nanomolar inhibitory activity against the Hepatitis B virus in vitro, suggesting the potential of structurally related compounds in antiviral research and therapy (Ivashchenko et al., 2019).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[8-fluoro-3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClFN4O3/c1-36-20-9-6-17(7-10-20)14-32-16-31-25-21-12-19(29)8-11-23(21)33(26(25)27(32)35)15-24(34)30-13-18-4-2-3-5-22(18)28/h2-12,16H,13-15H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPYVWAIGOKYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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